![molecular formula C14H16N2O B2856495 2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol CAS No. 1797079-33-4](/img/structure/B2856495.png)
2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol” is a member of the class of acridines that is 1,2,3,4-tetrahydroacridine substituted by an amino group at position 9 . It is used in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of “2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol” can be achieved from Cyclohexanone and 2-Aminobenzonitrile .Molecular Structure Analysis
The molecular structure of “2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol” is characterized by a polycyclic planar structure, which allows it to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs .Chemical Reactions Analysis
The chemical reactions of “2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol” involve its interaction with acetylcholinesterase (AChE), leading to an increase in the concentration of acetylcholine at cholinergic synapses .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol” include a melting point of 284-286 °C .作用機序
The mechanism of action of “2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol” is believed to be through the enhancement of cholinergic function. This is accomplished by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .
Safety and Hazards
The use of “2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol” is limited due to its poor oral bioavailability, the necessity for four daily doses, and serious side effects including nausea, vomiting, dry mouth, indigestion, diarrhea, loss of appetite, urinary incontinence, collapse, convulsions, and hepatotoxicity .
将来の方向性
Future research on “2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol” and its derivatives could focus on the development of new multitarget anti-Alzheimer’s disease drugs . This could involve the exploration of the structure-activity relationships of novel tetrahydroacridin hybrids with sulfur-inserted linkers .
特性
IUPAC Name |
2-amino-7-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-8-2-4-12-10(6-8)14(17)11-7-9(15)3-5-13(11)16-12/h2,4,6,9H,3,5,7,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFXOANXWHEVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CC(CC3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-methyl-1,2,3,4-tetrahydroacridin-9-ol |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。